N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide
Description
N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is a polycyclic compound featuring a fused tetracyclic core (8,10,17-triazatetracyclo framework) with a sulfanyl (-S-) bridge linked to a butanamide side chain. While direct data on its synthesis or applications are absent in the provided evidence, its structural complexity aligns with compounds synthesized via multi-step alkylation and cyclization pathways, as seen in related triazole and spiro systems .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-3-17-13-15-18(16-14-17)27-25(31)23(4-2)32-26-29-20-10-6-5-9-19(20)24-28-21-11-7-8-12-22(21)30(24)26/h5-16,23H,3-4H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISBMJDKWVFUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide involves multiple steps, starting with the preparation of the triazatetracyclic core. This core can be synthesized through a series of cyclization reactions involving o-phenylenediamines and o-cyanobenzaldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s triazatetracyclic core allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s tetracyclic core distinguishes it from simpler triazole or spiro derivatives. Key comparisons include:
- Core Complexity: The target’s tetracyclic system contrasts with triazatricyclo (e.g., ) and monocyclic triazole frameworks (e.g., ), likely impacting conformational rigidity and intermolecular interactions.
- Functional Groups : The sulfanyl group is common across analogs, but the target’s butanamide chain (vs. acetamide in ) may enhance hydrophobic interactions.
- Substituent Effects : The 4-ethylphenyl group (electron-donating) vs. 4-methoxyphenyl (moderate electron-donation) or halogenated aryl (electron-withdrawing) groups may alter solubility and binding affinity.
Physicochemical and Crystallographic Properties
- Solubility : The hydroxymethyl group in may enhance aqueous solubility compared to the target’s ethylphenyl group.
- Crystallography : Tools like SHELXL and Mercury enable structural validation and packing analysis. For example, Mercury’s packing similarity feature could compare the target’s crystal lattice with triazole derivatives to identify common motifs.
Biological Activity
N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.
Molecular Characteristics
The compound has a molecular weight of approximately 414.3 g/mol and possesses notable structural features that may contribute to its biological effects. The presence of triazole rings and a sulfanamide group suggests potential interactions with biological targets.
Anthelmintic Activity
Recent studies have highlighted the anthelmintic properties of compounds similar in structure to this compound. A screening of a small chemical library identified several compounds with effective anthelmintic activity against Caenorhabditis elegans, a model organism for studying helminth infections .
| Compound | Activity | Model Organism |
|---|---|---|
| N-(4-ethylphenyl)-2-{...} | Anthelmintic | C. elegans |
| Compound A | Moderate | C. elegans |
| Compound B | High | C. elegans |
The proposed mechanism of action for compounds with similar structures involves disruption of the nematode's neuromuscular function and metabolic pathways. The triazole moiety may play a crucial role in inhibiting key enzymes essential for the survival of parasitic worms.
Study 1: Screening for Anthelmintic Activity
In a randomized screening study involving 181 compounds, researchers identified several candidates with promising anthelmintic activity. Among these candidates was N-(4-ethylphenyl)-2-{...}, which exhibited significant efficacy against larval stages of C. elegans. The study emphasized the importance of structural diversity in enhancing biological activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the ethylphenyl and triazole components could enhance potency and selectivity against specific helminth species. For instance, substituents on the phenyl ring were found to influence binding affinity to target receptors in nematodes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
